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This document provides detailed application notes and protocols for the fabrication of Micro-
Electro-Mechanical Systems (MEMS) structures using Tetramethylammonium Hydroxide
(TMAH) etching. TMAH is a widely used anisotropic etchant in MEMS fabrication due to its
compatibility with CMOS processes, high selectivity, and relatively low toxicity compared to
other alkaline etchants like KOH and EDP.[1][2]

Introduction to TMAH Etching

Tetramethylammonium hydroxide ((CHs)aNOH) is a quaternary ammonium salt that serves as
an effective anisotropic etchant for silicon.[3] Anisotropic etching means that the etch rate is
dependent on the crystallographic orientation of the silicon wafer.[4][5] This property is crucial
for creating precise three-dimensional microstructures, such as diaphragms, cantilevers, and
channels, which are fundamental components of many MEMS devices.[4][6]

The etching process in TMAH solutions is a chemical reaction where silicon is oxidized and
then dissolved by the hydroxide ions. The etch rate is significantly different for various silicon
crystal planes, with the {111} plane having the slowest etch rate, which acts as a natural etch
stop.[5] This characteristic allows for the fabrication of well-defined structures with specific

geometries.

Advantages of TMAH in MEMS Fabrication:
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e CMOS Compatibility: TMAH does not introduce mobile ions like potassium (K+), making it
compatible with integrated circuit (IC) fabrication processes.[7]

» High Selectivity: TMAH exhibits high etch selectivity between silicon and common masking
materials like silicon dioxide (SiOz) and silicon nitride (SizNa4).[8][9]

» Safety: While still a hazardous chemical requiring careful handling, TMAH is considered less
toxic than other anisotropic etchants like EDP (ethylenediamine pyrocatechol).[1]

e Smooth Surface Finish: TMAH etching can produce very smooth silicon surfaces, which is
critical for the performance of many MEMS devices.[4]

Process Parameters and Their Effects

The outcome of the TMAH etching process is highly dependent on several key parameters.
Understanding and controlling these parameters is essential for achieving reproducible and
desired results.

TMAH Concentration

The concentration of the TMAH solution significantly influences the etch rate of silicon and the
resulting surface morphology. Generally, lower concentrations of TMAH result in higher etch
rates for the Si{100} plane, but can also lead to increased surface roughness in the form of
hillocks.[10][11] Higher concentrations (e.g., 25 wt%) are often preferred as they provide a
smoother etched surface and better etch selectivity between silicon and silicon dioxide.[12]

Temperature

The etching temperature is a critical parameter that directly affects the etch rate. As the
temperature increases, the etch rate of silicon increases exponentially.[13] However, higher
temperatures can also increase the etch rate of masking materials and may lead to a rougher
surface finish if not properly controlled.[4] A typical temperature range for TMAH etching is 70-
90°C.[14]

Additives

Various additives can be introduced to the TMAH solution to modify its etching characteristics.
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o Surfactants: Non-ionic surfactants like Triton X-100 or NC-200 can be added to the TMAH
solution to improve the surface smoothness of the etched silicon and reduce undercutting at
convex corners.[6][15]

« Isopropyl Alcohol (IPA): The addition of IPA to the TMAH solution can also enhance the
smoothness of the etched surface.[16] However, it may also decrease the etch rate of
silicon.[13]

o Pyrazine: Adding pyrazine to a TMAH solution can increase the etch rate of (100) silicon.[13]

o Oxidizing Agents: The addition of oxidizing agents like ammonium persulfate (NH4)2S20s)
can increase the silicon etch rate and improve the flatness of the etched surface.[1][10]

» Dissolved Silicon: Dissolving silicon in the TMAH solution can significantly reduce the etch
rate of aluminum, which is crucial for post-CMOS processing where aluminum metallization
is present.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for TMAH etching processes gathered
from various sources.

Table 1: Etch Rates of Silicon in Pure TMAH Solutions

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://nagoya.repo.nii.ac.jp/record/9362/file_preview/08_MEMS_Prem.pdf?allow_aggs=False
https://www.researchgate.net/publication/226401394_Fabrication_methods_based_on_wet_etching_process_for_the_realization_of_silicon_MEMS_structures_with_new_shapes
https://www.beilstein-journals.org/bjnano/articles/7/138
https://sensors.myu-group.co.jp/sm_pdf/SM403.pdf
https://sensors.myu-group.co.jp/sm_pdf/SM403.pdf
https://www.spiedigitallibrary.org/conference-proceedings-of-spie/3680/0000/Optimization-of-TMAH-etching-for-MEMS/10.1117/12.341165.full
https://koreascience.kr/article/JAKO200311923082086.view
https://engineering.purdue.edu/oxidemems/conferences/mems2000/docs/html/pdf/99.pdf
https://sensors.myu-group.co.jp/sm_pdf/SM448.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10760175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Si(100) Etch  Si(110) Etch  Si(111) Etch

TMAH Temperatur Reference(s
Rate Rate Rate
Conc. (wt%) e (°C) . . .
(um/min) (um/min) (um/min)
5 70 ~0.6 (max) - - [8]
10 80 [8]
20 80 ~0.7 - - [8]
22 80 [8]
25 85 0.5 - - [3]
25 80 [17]
30 70 ~0.2 - - [8]
40 70 ~0.1 - - [8]

Table 2: Etch Rates of Silicon with Additives
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Si(100) Etch

TMAH . Temperatur Reference(s
Additive Rate Notes
Conc. (wt%) e (°C) . )
(um/min)
Smooth
0.1% v/iv NC- surfaces,
25 60 Reasonable o [6]
200 minimum
undercutting
0.5 g/100 mi Faster than
20 _ 95 1.79 [13]
pyrazine pure TMAH
Zero
0.5 wt% _
5 85 09-1.0 aluminum [7]
(NH4)2S20s ]
etching rate
Wider silicon
25 10 vol% IPA 65 - ] [16]
nanowires
Wider silicon
25 20 vol% IPA 65 - . [16]
nanowires
Smoother
25 30 vol% IPA 65 - [16]
surface

Table 3: Etch Rates of Masking Materials and Aluminum
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Etchant

Temperature

Material . Etch Rate Reference(s)
Composition (°C)
) Very low (high
SiOz (Thermal) 25 wt% TMAH - o [8][18]
selectivity)
_ Almost no
SisN4 (LPCVD) TMAH - _ [8]
etching
Aluminum 10 wt% TMAH 80 High [8]
10 wt% TMAH +
Aluminum 1.25 mol/L 80 < 0.01 pm/min [8]
dissolved Si
22 wt% TMAH +
Aluminum 3.2 mol/L 80 < 0.01 pm/min [8]
dissolved Si

Experimental Protocols
General Safety Precautions

TMAH is a toxic and corrosive chemical that can be fatal if ingested or absorbed through the
skin.[19][20] It can cause severe burns to any area of contact.[19] Always handle TMAH in a

certified chemical fume hood with appropriate personal protective equipment (PPE).[21]

Mandatory PPE:

o Eye Protection: Safety glasses and a face shield are required.[3]

¢ Gloves: Chemical-resistant gloves (e.g., black neoprene or TRIonic) must be worn. Always

check gloves for leaks before use.[3][19]

¢ Protective Clothing: A chemical-resistant apron over a lab coat, long pants, and closed-toe

shoes are mandatory. No exposed skin is allowed.[3][21]

Emergency Procedures:
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» Skin Contact: Immediately remove contaminated clothing and flush the affected area with
copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][20]

» Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and
lower eyelids. Seek immediate medical attention.[3]

 Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate
medical attention.[3]

e Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]

Protocol for Bulk Micromachining of a Silicon
Diaphragm

This protocol outlines the steps for fabricating a simple silicon diaphragm using TMAH etching
with a silicon dioxide (SiOz2) mask.

Materials and Equipment:

 Single-crystal (100) silicon wafer

e TMAH solution (e.g., 25 wt% in water)

e Deionized (DI) water

» Buffered Oxide Etch (BOE) or Hydrofluoric acid (HF) solution
» Acetone

e Photoresist and developer

o Photomask with diaphragm pattern

e Mask aligner and UV light source

» Furnace for thermal oxidation

o Heated water bath or hot plate with a reflux condenser
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e Glass beakers

o Wafer holders (Teflon)

o Surface profiler or microscope for measurements

Workflow Diagram:
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Caption: Workflow for MEMS diaphragm fabrication using TMAH etching.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b10760175?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10760175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Procedure:

Wafer Cleaning: Start with a thorough cleaning of the (100) silicon wafer using a standard
RCA cleaning procedure to remove any organic and inorganic contaminants.

Masking Layer Deposition: Grow a layer of thermal silicon dioxide (SiO2) on the wafer. The
thickness of the oxide will depend on the desired etch depth and the selectivity of the TMAH
solution. A thickness of 1-2 um is common for deep etching.

Photolithography: a. Apply a layer of positive photoresist to the backside of the wafer. b. Soft
bake the wafer to remove the solvent from the photoresist. c. Align the photomask with the
desired diaphragm pattern on the backside of the wafer and expose it to UV light. d. Develop
the photoresist to remove the exposed areas, creating a window in the resist. e. Hard bake
the wafer to improve the adhesion and chemical resistance of the photoresist.

Pattern Transfer to Masking Layer: a. Immerse the wafer in a BOE or dilute HF solution to
etch the SiO:z in the windows opened by the photoresist. b. Rinse the wafer thoroughly with
DI water and dry it.

Photoresist Stripping: Remove the remaining photoresist using acetone or a dedicated resist
stripper. Rinse with DI water and dry.

Native Oxide Removal: Just before the TMAH etching, dip the wafer in a dilute HF or BOE
solution for a few seconds to remove the native oxide from the exposed silicon surface.[18]
This step is crucial for uniform etching. Immediately rinse with DI water.

TMAH Anisotropic Etching: a. Preheat the TMAH solution to the desired temperature (e.g.,
80°C) in a glass beaker placed in a heated water bath or on a hot plate. Use a reflux
condenser to maintain a constant concentration of the TMAH solution during the etching
process.[6] b. Carefully place the wafer in the heated TMAH solution using a Teflon holder. c.
Etch for the calculated time required to achieve the desired diaphragm thickness. The etch
time will depend on the etch rate of the specific TMAH concentration and temperature being
used. Agitation can be used to improve etch uniformity.[3]

Etch Termination and Rinsing: a. Remove the wafer from the TMAH solution and immediately
immerse it in a beaker of DI water to stop the etching process. b. Rinse the wafer thoroughly
in a cascade of DI water beakers. c. Dry the wafer using a nitrogen gun or by spin drying.
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 Inspection: Inspect the fabricated diaphragm using a microscope to check for defects and
measure its thickness using a surface profiler.

Logical Relationships in TMAH Etching

The interplay of various parameters in TMAH etching determines the final outcome. The

following diagram illustrates the key logical relationships.
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Caption: Logical relationships of parameters in TMAH etching.

This diagram illustrates how input parameters such as TMAH concentration, temperature, and
additives influence the output characteristics of the etching process, including etch rate,
surface morphology, and selectivity. Understanding these relationships is key to optimizing the

fabrication of MEMS structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Notes and Protocols for Fabricating MEMS
Structures with TMAH Etching]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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